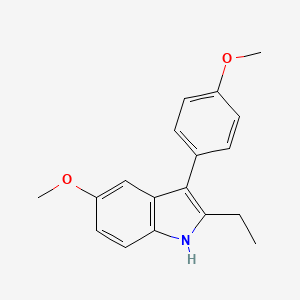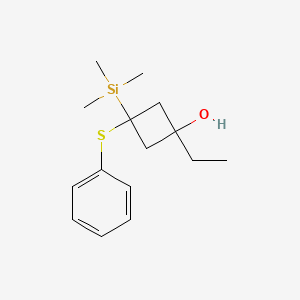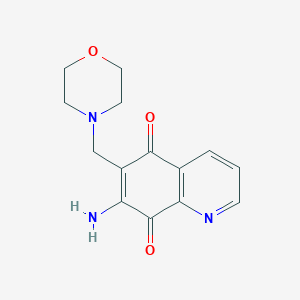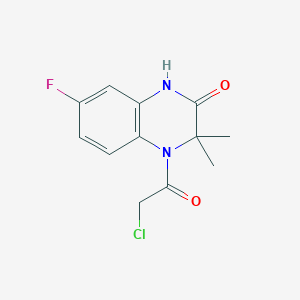
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chloroacetyl group, a fluorine atom, and a dihydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone typically involves the reaction of 7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Catalysts such as acids or bases to facilitate the cyclization process.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoxalinone derivatives.
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of alcohol derivatives.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
4-(Chloroacetyl)-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone: Lacks the fluorine atom, which may reduce its potency.
7-Fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone: Lacks the chloroacetyl group, which may affect its reactivity.
4-(Bromoacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone: Similar structure but with a bromoacetyl group instead of chloroacetyl, which may alter its reactivity and biological activity.
Uniqueness
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both the chloroacetyl and fluorine substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H12ClFN2O2 |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12ClFN2O2/c1-12(2)11(18)15-8-5-7(14)3-4-9(8)16(12)10(17)6-13/h3-5H,6H2,1-2H3,(H,15,18) |
InChI Key |
PGNMEEVIBHPLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C(=O)CCl)C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
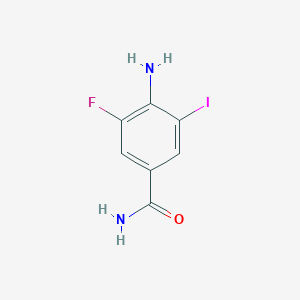
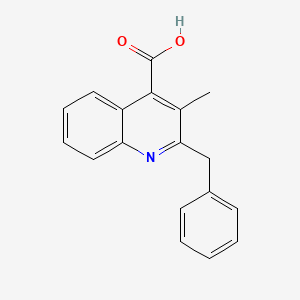
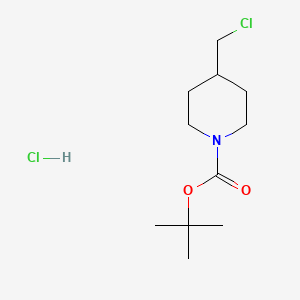


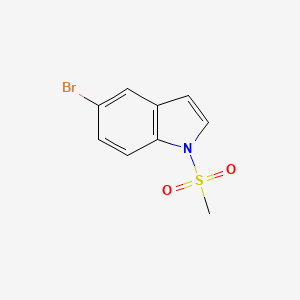
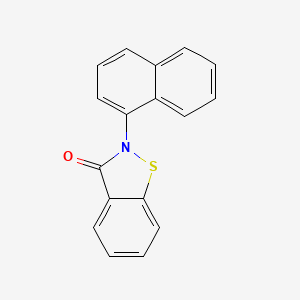
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
